[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol
Overview
Description
[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol: is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a difluorophenyl group and a pyrimidinyl group, which are connected through a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 4-methyl-2-pyrimidinylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the difluorophenyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted difluorophenyl groups.
Scientific Research Applications
Chemistry: In chemistry, [5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine pathways is beneficial.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidinyl group can modulate the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[3,5-Difluorophenyl]methanol: A simpler analog with only the difluorophenyl group and methanol moiety.
[4-Methyl-2-pyrimidinyl]methanol: An analog with only the pyrimidinyl group and methanol moiety.
[3,5-Difluorophenyl]-4-methylpyrimidine: A compound with similar structural features but lacking the methanol moiety.
Uniqueness: [5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol is unique due to the presence of both the difluorophenyl and pyrimidinyl groups connected through a methanol moiety
Properties
IUPAC Name |
[5-(3,5-difluorophenyl)-4-methylpyrimidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O/c1-7-11(5-15-12(6-17)16-7)8-2-9(13)4-10(14)3-8/h2-5,17H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMDUPQCDJAMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=CC(=C2)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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